N-Methylcaprolactam

Descripción general

Descripción

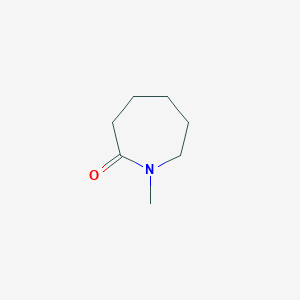

N-Methylcaprolactam (CAS: 2556-73-2) is a seven-membered cyclic amide with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. It is synthesized via methylation of ε-caprolactam or through reactions involving adipic acid and methylamine, achieving yields up to 88% . Industrially, it serves as a polar aprotic solvent, particularly in gas deacidification, polymer processing, and catalytic reactions due to its high boiling point (106–108°C at 6 mmHg) and hygroscopic nature . Its miscibility with water and organic solvents enhances its utility in diverse chemical processes .

Métodos De Preparación

Alkylation of ε-Caprolactam with Methyl Halides

The most direct method for synthesizing N-methylcaprolactam involves the reaction of ε-caprolactam with methyl halides in the presence of a strong base. This approach, widely employed in laboratory settings, utilizes sodium or potassium as a deprotonating agent to generate the lactam’s enolate, which subsequently reacts with methyl bromide or iodide.

Reaction Mechanism and Conditions

In a typical procedure, sodium is dispersed in dry xylene under reflux, followed by the addition of ε-caprolactam to form a sodium enolate intermediate . Methyl bromide is then introduced, leading to alkylation at the nitrogen atom. The reaction proceeds via nucleophilic substitution (SN2), with the enolate attacking the electrophilic methyl carbon. Key parameters include:

-

Temperature : 80–120°C (reflux conditions)

-

Solvent : Anhydrous xylene or toluene

-

Base : Metallic sodium (1.0–1.2 equivalents)

-

Methylating agent : Methyl bromide (1.5 equivalents)

Post-reaction processing involves filtration to remove sodium salts, solvent evaporation, and vacuum distillation to isolate this compound .

Yield and Byproduct Analysis

Reported yields for this method range from 45% to 51%, with major byproducts including unreacted ε-caprolactam and dimerization products . Purification challenges arise from the high boiling point of this compound (90–94°C at 4–5 torr), necessitating efficient fractional distillation systems.

Table 1: Alkylation with Methyl Halides

| Parameter | Value | Source |

|---|---|---|

| Yield | 51% | |

| Boiling Point | 90.5–94°C (4–5 torr) | |

| Purity (GC-MS) | >98% after distillation |

Catalytic N-Methylation Using Acid Catalysts

Industrial-scale production often employs catalytic methods to improve atom economy and reduce waste. Recent advances utilize solid acid catalysts for the reaction between ε-caprolactam and methanol, offering a greener alternative to halide-based alkylation .

Catalyst Systems and Process Design

The BASF-developed method uses γ-alumina or acidic clay catalysts at elevated temperatures (180–320°C) . In a continuous-flow fixed-bed reactor, ε-caprolactam and methanol vapors are passed over the catalyst, with nitrogen as a carrier gas (space velocity: 50–70 cm³/min) . Key advantages include:

Kinetic and Thermodynamic Considerations

The reaction follows Eley-Rideal kinetics, with methanol adsorption on Brønsted acid sites preceding rate-determining methyl transfer to ε-caprolactam . Thermodynamic studies reveal an activation energy of 68.5 kJ/mol, with optimal performance at 240–260°C .

Table 2: Catalytic Methylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 220–280°C | |

| Pressure | Atmospheric | |

| Methanol ratio | 1.2:1 (mol:mol) | |

| Space velocity | 50–70 cm³/min (N₂) |

Continuous-Flow Synthesis with Superacid Catalysts

A patented method (CN108774172A) describes a quasi-solid superacid (SO₄²⁻/MₓOᵧ) catalyzed process in a fixed-bed reactor, enabling continuous production with minimal downstream processing .

Reactor Configuration and Operation

The system employs Φ4–6 mm catalyst pellets in a vertically oriented fixed bed, maintained under nitrogen atmosphere to prevent catalyst deactivation . Key operational parameters:

-

Catalyst loading : 150–200 g/L reactor volume

-

Residence time : 2–5 minutes

-

Productivity : 3.2 kg/L·h

Process Optimization

Response surface methodology (RSM) analysis identified temperature as the most critical factor, with a quadratic relationship between temperature (240–300°C) and conversion rate . At 280°C, the system achieves 98% conversion with 94% selectivity, outperforming batch reactors in energy efficiency .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Methyl Halide | 51% | Laboratory | High (toxic byproducts) |

| Catalytic Methylation | 92% | Industrial | Low (H₂O byproduct) |

| Continuous-Flow | 94% | Pilot/Plant | Moderate (energy use) |

The catalytic methylation route offers superior sustainability, while continuous-flow systems provide the highest throughput for large-scale production . Methyl halide methods remain relevant for small-scale synthesis despite lower yields .

Análisis De Reacciones Químicas

Types of Reactions: N-Methylcaprolactam undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lactams, while reduction can produce reduced amines .

Aplicaciones Científicas De Investigación

Solvent in Chemical Reactions

N-Methylcaprolactam serves as an effective solvent in numerous chemical reactions due to its dipolar aprotic nature. It has been identified as a safer alternative to traditional solvents such as N-methyl-2-pyrrolidone (NMP), which poses health risks due to its carcinogenic properties.

Case Study: Iron-Catalyzed Cross-Coupling

In a study published in ChemCatChem, this compound was utilized as a solvent in iron-catalyzed cross-coupling reactions. The results demonstrated that it provided comparable yields to more hazardous solvents while significantly reducing toxicity .

Extractive Distillation for Hydrocarbon Recovery

One of the primary industrial applications of this compound is in the recovery of hydrocarbons through extractive distillation. Its high solubility for hydrocarbons enhances the separation process by increasing volatility differences among components.

Benefits:

- No Azeotrope Formation : Unlike other solvents, this compound does not form azeotropes with hydrocarbons, allowing for more efficient separation.

- Thermal Stability : It exhibits excellent resistance to heat and chemical degradation, making it suitable for high-temperature processes.

- Favorable Toxicological Profile : It presents a lower toxicity risk compared to traditional solvents like chlorinated hydrocarbons .

Reagent in Organic Synthesis

This compound has been shown to enhance yields and reduce reaction times in various organic synthesis processes.

Applications:

- Alkylation of Acetylenes : It allows for the alkylation of acetylenes under milder conditions compared to traditional methods that require liquefied ammonia .

- Synthesis of Nitriles : In the Rosenmund-von-Braun nitrile synthesis, using this compound improved yield and provided a homogeneous reaction environment .

Cleaning Agent and Degreaser

Due to its solvent properties, this compound is also used as a cleaning agent and degreaser in various industrial applications. Its ability to dissolve oils and greases makes it effective for cleaning metal parts and equipment.

Potential Food Contact Material

Recent studies have identified this compound in food contact materials, such as oven roasting bags, raising concerns about potential food contamination. This necessitates further investigation into its safety profile when used in food-related applications .

Comparative Data Table

The following table summarizes the key properties and applications of this compound compared to other common solvents:

| Property/Application | This compound | N-Methyl-2-Pyrrolidone | Chlorinated Hydrocarbons |

|---|---|---|---|

| Toxicity | Low | Moderate | High |

| Solubility with Water | High | High | Variable |

| Azeotrope Formation | None | Yes | Yes |

| Thermal Stability | Excellent | Moderate | Poor |

| Application | Solvent, Extractant | Solvent | Solvent |

Mecanismo De Acción

The mechanism by which N-Methylcaprolactam exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the inhibition of hydrate formation, it interacts with poly-[N-vinylcaprolactam] to prevent the nucleation and growth of hydrates . The specific molecular targets and pathways involved depend on the application and the context in which this compound is used .

Comparación Con Compuestos Similares

Structural and Thermochemical Properties

N-Methylcaprolactam belongs to the cyclic amide family, alongside ε-caprolactam (six-membered), δ-valerolactam (five-membered), and N-methylpyrrolidone (NMP) (five-membered). Key distinctions arise from ring size and substituents, influencing hydrogen bonding, solvation, and thermal stability:

Key Findings :

- Hydrogen Bonding: Proton donor capacity decreases with increasing ring size. This compound exhibits weaker hydrogen bonding (ΔH = −20 to −30 kJ/mol) compared to ε-caprolactam (ΔH = −40 to −50 kJ/mol) in proton-accepting solvents like acetone .

- Solvation Enthalpies : this compound’s solvation enthalpy in pyridine (−45.2 kJ/mol) is less exothermic than δ-valerolactam (−58.3 kJ/mol), reflecting reduced polarity due to steric hindrance from the methyl group .

Performance in Catalytic and Degradation Reactions

Iron-Catalyzed Cross-Coupling Reactions

This compound serves as a safer alternative to toxic solvents like NMP in iron-catalyzed C(sp²)–C(sp³) cross-couplings. Comparative studies show comparable efficiency to NMP with improved safety profiles :

| Ligand Additive | Yield (%) | Toxicity Profile |

|---|---|---|

| This compound | 85–90 | Low |

| NMP | 88–92 | High (reprotoxic) |

| DMPU | 80–85 | Moderate |

Polymer Alcoholysis

In supercritical methanol, this compound is a key intermediate during nylon-6 degradation. It forms via caprolactam methylation and further converts to methyl 6-hydroxyhexanoate (Figure 1):

Nylon-6 Degradation Pathway :

Nylon-6 → Caprolactam (primary intermediate).

Caprolactam → This compound (via methylation).

This compound → Methyl 6-hydroxyhexanoate (final product) .

Actividad Biológica

N-Methylcaprolactam (NMC) is a cyclic amide that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and polymer science. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molar Mass : 129.19 g/mol

- CAS Number : 2556-73-2

Synthesis

This compound can be synthesized through several methods, including the reaction of caprolactam with methylating agents such as methyl bromide. The process generally involves:

- Reagents : Caprolactam, methyl bromide, and a base (e.g., sodium hydroxide).

- Conditions : The reaction typically occurs under controlled temperature and pressure conditions to maximize yield.

The yield can vary based on the method used, with reported yields ranging from 50% to over 90% under optimized conditions .

Pharmacological Applications

This compound has been studied for its potential pharmacological applications, particularly in drug delivery systems. One notable study demonstrated that NMC can enhance the solubility and stability of certain drugs, making it a valuable component in pharmaceutical formulations.

- Drug Delivery Systems : NMC is used in the formulation of temperature-responsive polymersomes that encapsulate chemotherapeutic agents like doxorubicin (DOX). These polymersomes exhibit high loading capacity and improved biocompatibility compared to traditional liposomal formulations, significantly reducing cardiotoxicity associated with DOX administration .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although comprehensive data on its efficacy against specific pathogens is limited. The presence of the amide group in its structure could contribute to interaction with microbial membranes.

Toxicological Profile

Despite its potential benefits, this compound also poses certain risks. It is classified as an irritant and has been associated with respiratory toxicity upon exposure. Safety data indicate:

- Acute Toxicity : Classified as acute toxic (oral) and irritant to skin and eyes .

- Target Organs : Primarily affects the respiratory system.

Case Study 1: Drug Delivery Efficacy

In a study involving mice treated with doxorubicin encapsulated in NMC-based polymersomes, researchers found that:

- Mice receiving NMC-encapsulated DOX exhibited no significant weight loss or organ damage compared to those treated with free DOX.

- Histological analysis revealed preserved cardiac tissue integrity in the NMC group versus significant damage in the control group .

Case Study 2: Metabolomics Research

A recent metabolomics study identified this compound among various metabolites in pediatric asthma patients. The study highlighted its potential role as a biomarker for exacerbation-prone asthma cases, suggesting further investigation into its biological implications .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Drug Delivery | Enhances solubility/stability of drugs; reduces cardiotoxicity in formulations |

| Antimicrobial Potential | Preliminary evidence suggests activity against microbial pathogens |

| Toxicological Concerns | Classified as an irritant; respiratory system target organ |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methylcaprolactam, and how can reaction conditions be optimized for high purity?

this compound is synthesized via HCl-mediated hydrolysis of its lactam precursor. A representative method involves refluxing this compound with concentrated HCl (250 mL) in a three-neck flask under controlled conditions for 48 hours, followed by crystallization in ethanol/ether to yield a 99% pure product. Key optimization steps include monitoring reaction progress via H-NMR (e.g., δ = 2.96 ppm for methylene protons) and LCMS to detect trace impurities like ethyl-6-aminohexanoate (<1%), which can complicate downstream applications .

Q. How do the H-bonding properties of this compound compare to other tertiary amides?

this compound exhibits distinct H-bond donor/acceptor behavior due to its cyclic structure. Comparative analysis using the Cambridge Structural Database shows its H-bond acceptor strength (average = 8.68 ± 0.37) exceeds that of diaryl-substituted tertiary amides (7.13 ± 0.22) and benzamide derivatives (7.97 ± 0.03). These properties are critical for solvent selection in reactions requiring polarity modulation .

Q. What are the recommended storage conditions to prevent hydrolysis of this compound?

this compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., nitrogen). Exposure to moisture should be minimized to avoid hydrolysis, which generates caproic acid derivatives. Storage at 4°C in a desiccator is advised for long-term stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermochemical data for this compound across solvent systems?

Discrepancies in solvation enthalpy data (e.g., in proton donor vs. acceptor solvents) arise from variations in experimental setups. To resolve these, standardize measurements using calorimetry under controlled humidity and temperature. Cross-validate results with computational models (e.g., COSMO-RS) to account for solvent-specific H-bonding interactions .

Q. What experimental strategies mitigate side reactions during this compound-based dendrimer synthesis?

Impurities in the AB2-type monomer (e.g., residual amines) can lead to heterogeneous dendrimer products. Implement strict purification protocols:

- Use LCMS to detect trace amines (<1%) not visible via H-NMR.

- Employ orthogonal protection strategies (e.g., acid-labile BOC groups) to isolate intermediates.

- Monitor reaction kinetics, as impurities react faster than desired monomers, complicating purification .

Q. How to design inhibition studies for gas hydrate formation using this compound derivatives?

this compound derivatives like poly-N-vinylcaprolactam (PVCAP) inhibit hydrate nucleation via surface adsorption. Experimental design should include:

- High-pressure autoclave tests under simulated pipeline conditions (4–10°C, 6–15 MPa).

- Quantify inhibition efficiency using induction time measurements and Raman spectroscopy to track hydrate crystal growth.

- Compare with commercial inhibitors (e.g., PVP) to establish structure-activity relationships .

Q. Methodological Best Practices

- Data Validation : Use NIH guidelines for preclinical studies, including detailed reagent sourcing (e.g., Sigma-Aldrish vs. Kanto Chemical purity grades) and statistical reporting (e.g., IC50/EC50 with 95% confidence intervals) .

- Conflict Resolution : For contradictory results, apply systematic review frameworks (PICOT: Population, Intervention, Comparison, Outcome, Time) to contextualize findings and identify knowledge gaps .

Propiedades

IUPAC Name |

1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXPDGCFMMFNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074656 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-73-2 | |

| Record name | N-Methylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylcaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcaprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW0A52H6M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.